molecular formula C20H21N3O B15016710 2-[(4-Methylphenyl)amino]-N'-[(1E,2E,4E)-5-phenylpenta-2,4-dien-1-ylidene]acetohydrazide

2-[(4-Methylphenyl)amino]-N'-[(1E,2E,4E)-5-phenylpenta-2,4-dien-1-ylidene]acetohydrazide

Katalognummer: B15016710
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: DNZSNQUBNPMAST-DCPWZRLISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-Methylphenyl)amino]-N’-[(1E,2E,4E)-5-phenylpenta-2,4-dien-1-ylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group, which is a derivative of hydrazine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)amino]-N’-[(1E,2E,4E)-5-phenylpenta-2,4-dien-1-ylidene]acetohydrazide typically involves the reaction of 4-methylphenylamine with an appropriate acyl hydrazide. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4-Methylphenyl)amino]-N’-[(1E,2E,4E)-5-phenylpenta-2,4-dien-1-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazides.

Wissenschaftliche Forschungsanwendungen

2-[(4-Methylphenyl)amino]-N’-[(1E,2E,4E)-5-phenylpenta-2,4-dien-1-ylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-[(4-Methylphenyl)amino]-N’-[(1E,2E,4E)-5-phenylpenta-2,4-dien-1-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **2-[(4-Methylphenyl)amino]-N’-[(1E,2E,4E)-5-phenylpenta-2,4-dien-1-ylidene]acetohydrazide
  • **2-[(4-Methylphenyl)amino]-N’-[(1E,2E,4E)-5-phenylpenta-2,4-dien-1-ylidene]acetohydrazide analogs

Uniqueness

Compared to similar compounds, 2-[(4-Methylphenyl)amino]-N’-[(1E,2E,4E)-5-phenylpenta-2,4-dien-1-ylidene]acetohydrazide exhibits unique properties due to its specific structural features

Eigenschaften

Molekularformel

C20H21N3O

Molekulargewicht

319.4 g/mol

IUPAC-Name

2-(4-methylanilino)-N-[(E)-[(2E,4E)-5-phenylpenta-2,4-dienylidene]amino]acetamide

InChI

InChI=1S/C20H21N3O/c1-17-11-13-19(14-12-17)21-16-20(24)23-22-15-7-3-6-10-18-8-4-2-5-9-18/h2-15,21H,16H2,1H3,(H,23,24)/b7-3+,10-6+,22-15+

InChI-Schlüssel

DNZSNQUBNPMAST-DCPWZRLISA-N

Isomerische SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C=C/C=C/C2=CC=CC=C2

Kanonische SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC=CC=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.